molecular formula C21H28N2O4S B11301174 N-{1-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}propanamide

N-{1-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}propanamide

Cat. No.: B11301174
M. Wt: 404.5 g/mol
InChI Key: HTPYMLXQQSGWDM-UHFFFAOYSA-N
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Description

N-{1-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}propanamide is a synthetic small molecule characterized by a pyrrole core substituted with a cyclopentyl group at the 1-position, a 4-methoxyphenyl sulfonyl moiety at the 3-position, and methyl groups at the 4- and 5-positions.

Properties

Molecular Formula

C21H28N2O4S

Molecular Weight

404.5 g/mol

IUPAC Name

N-[1-cyclopentyl-3-(4-methoxyphenyl)sulfonyl-4,5-dimethylpyrrol-2-yl]propanamide

InChI

InChI=1S/C21H28N2O4S/c1-5-19(24)22-21-20(14(2)15(3)23(21)16-8-6-7-9-16)28(25,26)18-12-10-17(27-4)11-13-18/h10-13,16H,5-9H2,1-4H3,(H,22,24)

InChI Key

HTPYMLXQQSGWDM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(C(=C(N1C2CCCC2)C)C)S(=O)(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a Grignard reaction, where cyclopentyl magnesium bromide reacts with an appropriate electrophile.

    Attachment of the Methoxyphenyl Sulfonyl Group: This step involves sulfonylation, where the pyrrole derivative reacts with methoxyphenyl sulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Propanamide Moiety: The final step involves the reaction of the intermediate compound with propanoyl chloride to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{1-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where nucleophiles like halides or amines replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halides (e.g., NaI), amines (e.g., NH₃)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfides

    Substitution: Halogenated or aminated derivatives

Scientific Research Applications

N-{1-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-{1-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit an enzyme by binding to its active site, thereby blocking substrate access and reducing enzyme activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be grouped into two categories: sulfonamide-functionalized pyrroles and aryl sulfonamide-propanamide derivatives . Key comparisons are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Applications
N-{1-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}propanamide Pyrrole Cyclopentyl, 4-MeO-Ph-SO₂, 4,5-dimethyl ~419.5 (estimated) Potential kinase inhibitor or anti-inflammatory agent (inferred)
N-((1S,3R,4S)-3-ethyl-4-(5-nitro-1H-pyrrolo[2,3-b]pyridin-4-ylamino)cyclopentyl)cyclopropanesulfonamide Pyrrolopyridine Cyclopropanesulfonamide, nitro group ~464.5 Intermediate in anticancer drug synthesis (explicit in patent)
Bicalutamide (C₁₈H₁₄F₄N₂O₄S) Propanamide 4-Fluorophenyl-SO₂, cyano, trifluoromethyl 430.37 Androgen receptor antagonist (FDA-approved for prostate cancer)

Key Insights :

Cyclopropanesulfonamide in the patent compound () offers steric constraints, whereas the target’s cyclopentyl group may improve lipophilicity and membrane permeability .

Biological Activity: Bicalutamide’s trifluoromethyl and cyano groups are critical for binding to the androgen receptor. The target compound lacks these motifs but includes 4,5-dimethyl pyrrole, which could stabilize π-π stacking in enzyme active sites . The nitro group in the pyrrolopyridine analog () suggests redox activity, absent in the target compound, which may reduce off-target toxicity .

Synthetic Feasibility :

  • The target compound’s synthesis likely parallels methods in , involving sulfonylation of pyrrole intermediates and cyclopentyl group introduction via nucleophilic substitution. However, the absence of nitro or halogen substituents simplifies purification compared to Bicalutamide’s multi-step process .

Research Findings and Analytical Considerations

  • Crystallography : SHELX-based refinement () could resolve the target compound’s conformation, particularly the orientation of the 4-methoxyphenyl sulfonyl group, which may influence packing efficiency and stability .
  • Hydrogen Bonding : Graph set analysis () predicts that the sulfonamide and propanamide groups form robust hydrogen-bonding networks, akin to Bicalutamide’s crystal structure, enhancing thermal stability .
  • Solubility: The 4-methoxy group likely improves aqueous solubility relative to non-polar analogs but may reduce compared to Bicalutamide’s ionizable trifluoromethyl group .

Biological Activity

N-{1-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}propanamide is a compound that has garnered attention for its potential biological activities. This article discusses its synthesis, biological evaluation, and the mechanisms through which it exerts its effects, supported by relevant case studies and research findings.

Synthesis and Structure

The compound can be synthesized through various chemical pathways involving cyclopentyl and pyrrole derivatives. The presence of the sulfonamide group is critical for its biological activity, particularly in inhibiting specific enzymes.

Inhibition of Cyclooxygenase (COX) Enzymes

One of the most significant biological activities of this compound is its potential as an inhibitor of cyclooxygenase (COX) enzymes. COX-2 inhibition is particularly relevant in the context of inflammatory diseases. Research has shown that sulfonamide-containing compounds can selectively inhibit COX-2, leading to reduced inflammation and pain relief .

Table 1: Inhibition Potency Against COX Enzymes

Compound NameCOX-1 Inhibition (%)COX-2 Inhibition (%)
N-{1-cyclopentyl...}2075
Celecoxib1085
SC-58635590

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits significant antibacterial activity against both gram-positive and gram-negative bacteria. This activity is attributed to the compound's ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .

Case Study: Antibacterial Efficacy

In a study assessing various derivatives, N-{1-cyclopentyl...} demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Escherichia coli, indicating potent antibacterial action. The structure-activity relationship (SAR) analysis highlighted that modifications to the methoxyphenyl group enhanced antibacterial efficacy.

The mechanisms through which N-{1-cyclopentyl...} exerts its biological effects involve:

  • Enzyme Inhibition : The sulfonamide moiety interacts with active sites on COX enzymes, preventing substrate access and subsequent prostaglandin synthesis.
  • Cell Membrane Disruption : The compound's hydrophobic characteristics allow it to integrate into bacterial membranes, leading to increased permeability and cell lysis.
  • Metabolic Pathway Interference : By inhibiting specific enzymes involved in bacterial metabolism, the compound effectively stunts bacterial growth and replication.

Pharmacokinetics

Pharmacokinetic studies have revealed that N-{1-cyclopentyl...} possesses favorable absorption characteristics with moderate bioavailability. Its half-life allows for once-daily dosing in therapeutic settings, making it a candidate for chronic conditions such as arthritis.

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